molecular formula C42H41FN8O2 B606949 DB2313

DB2313

Cat. No.: B606949
M. Wt: 708.8 g/mol
InChI Key: NUVPJXUYFGWDGB-UHFFFAOYSA-N
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Description

Carboximidamide, also known as carboxamidine, is a functional group found in organic compounds . It is the imine derivative of amides and is frequently encountered in organic chemistry . The simplest amidine is formamidine .


Synthesis Analysis

A common route to primary amidines, such as carboximidamides, is the Pinner reaction . This involves the reaction of a nitrile with alcohol in the presence of acid to give an iminoether . The resulting compound is then treated with ammonia to complete the conversion to the amidine . Another method involves the amination of an imidoyl chloride .


Molecular Structure Analysis

Carboximidamides are derived from oxoacids of the form RnE(=O)OH, where R is a substituent . The -OH group is replaced by an -NH2 group and the =O group is replaced by =NR, giving amidines the general structure RnE(=NR)NR2 .


Chemical Reactions Analysis

The reaction mechanism of N-alkyloxypyridine-2- or -4-carboximidamide consists of two stages . In the first step, sodium 1-amino-1-(2-, 3- or -4-pyridyl)imineoxide is formed by the reaction of an appropriate N-hydroxypyridinecarboximidamide with a strong base .


Physical and Chemical Properties Analysis

The LC–MS/MS method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines . The method was successfully applied to monitor and control the synthesis process .

Scientific Research Applications

  • Synthesis of Polysubstituted Acylguanidines and Guanylureas : Carboximidamides, such as (Benzotriazol-1-yl)carboximidamides, are used in the efficient synthesis of polysubstituted acylguanidines and guanylureas. These compounds are synthesized under mild conditions and allow for variation of substituents, providing flexibility in chemical synthesis (Katritzky et al., 2004).

  • Anti-hyperglycemic Applications : Novel carboximidamides, linked with pyrimidine moiety, have been shown to possess anti-hyperglycemic properties. They significantly decrease serum glucose levels and restore liver and kidney function in diabetic models, suggesting their potential as therapeutic agents against diabetes (Moustafa et al., 2021).

  • Catalysis in Polymer Synthesis : Carboximidamides are used as ligands for metal complexation, particularly with Zn(II) and Cu(II). These complexes serve as catalysts in the copolymerization of carbon dioxide and epoxides, indicating their utility in polymer chemistry (Walther et al., 2006).

  • Potential Hypoglycemic Agents : Nitrogen heterocyclic carboximidamides have shown significant hypoglycemic activity, indicating their potential as antidiabetic agents. Research suggests that the heterocyclic ring in these compounds is not essential for their hypoglycemic activity (Breslin et al., 1993).

  • Anti-Candida and Anti-Enzyme Activities : Certain carboximidamides exhibit antifungal activities against Candida species and inhibit enzyme production. They hold potential for developing more effective antifungal therapies (Oliveira et al., 2014).

  • Antimicrobial Applications : Heterocyclic sulfamoyl-phenyl-carboximidamides, derived from clinically applied sulfonamides, have shown promising antibacterial, antifungal, and tuberculostatic activities, indicating their potential in antimicrobial therapy (Gobis et al., 2012).

  • Copper Recovery from Solutions : Hydrophobic N'-alkyloxypyridine-carboximidamides are effective in extracting copper(II) from chloride solutions. This highlights their potential use in metal recovery and purification processes (Wojciechowska et al., 2017).

Mechanism of Action

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Safety and Hazards

Thiophene-2-carboximidamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide, and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2 have been conducted . These studies provide a promising direction for the development of new anti-viral drugs .

Biochemical Analysis

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

Properties

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H41FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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